molecular formula C27H24F2N2O3S B2731194 6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one CAS No. 892761-37-4

6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one

Cat. No. B2731194
CAS RN: 892761-37-4
M. Wt: 494.56
InChI Key: MUVBYEOLBXIXLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C27H24F2N2O3S and its molecular weight is 494.56. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-(3-fluorobenzyl)-3-(phenylsulfonyl)-7-piperidin-1-ylquinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structure-Activity Relationships

The synthesis and investigation of structure-activity relationships (SAR) of novel arylfluoroquinolone antibacterial agents reveal that substitutions at specific positions on the quinolone ring significantly impact antibacterial potency. These studies demonstrate that certain structural modifications, such as the addition of a fluorine atom and substituted amino groups, enhance antimicrobial activity against a variety of pathogens (Chu et al., 1985).

Antimicrobial Activity

Research on novel fluoroquinolones synthesized for antimycobacterial activities has shown promising results against Mycobacterium tuberculosis, indicating significant potential for the treatment of tuberculosis. These compounds have been evaluated both in vitro and in vivo, with some derivatives demonstrating potent antimicrobial effects and the ability to reduce mycobacterial load in animal models (Senthilkumar et al., 2009).

Photostability and Photochemical Properties

The photochemistry of related fluoroquinolone compounds, such as ciprofloxacin, under various conditions has been extensively studied. These investigations provide insights into the photostability and degradation pathways of fluoroquinolones, which are crucial for understanding their behavior under different environmental and physiological conditions (Mella et al., 2001).

Antiproliferative and Anticancer Activities

Further research has explored the antiproliferative activities of fluoroquinolone derivatives against various cancer cell lines. These studies have identified compounds with potent activities against hepatocellular carcinoma, lung cancer, and breast cancer cell lines, highlighting the potential of fluoroquinolone derivatives as anticancer agents. The mechanisms of action often involve inducing cell cycle arrest and promoting apoptotic pathways in cancer cells (Tseng et al., 2011).

properties

IUPAC Name

3-(benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-piperidin-1-ylquinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24F2N2O3S/c28-20-9-7-8-19(14-20)17-31-18-26(35(33,34)21-10-3-1-4-11-21)27(32)22-15-23(29)25(16-24(22)31)30-12-5-2-6-13-30/h1,3-4,7-11,14-16,18H,2,5-6,12-13,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVBYEOLBXIXLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=CC=C4)CC5=CC(=CC=C5)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.